2-Cyanopropane-1-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanopropane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2S/c1-4(2-6)3-9(5,7)8/h4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMRACNFEZTXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyanopropane 1 Sulfonyl Fluoride and Analogous Structures
Direct Halogen Exchange Routes to Sulfonyl Fluorides
Direct halogen exchange represents one of the most traditional and straightforward approaches to sulfonyl fluoride (B91410) synthesis. These methods typically involve the substitution of a more reactive halogen, such as chlorine, with fluoride, or the one-pot conversion from stable sulfur-containing precursors like sulfonates and sulfonic acids.
The most common and historically significant method for preparing sulfonyl fluorides is the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride. nih.gov This chlorine-fluorine exchange is typically achieved using various fluoride salts. nih.govnih.gov Potassium fluoride (KF) and potassium bifluoride (KHF₂) are frequently employed for this transformation. nih.gov The reaction is often performed in a biphasic system, such as a water/acetone mixture, which provides a simple and mild procedure for the direct exchange. organic-chemistry.org To enhance the efficiency of the reaction, especially in non-aqueous solvents like acetonitrile, phase-transfer catalysts such as 18-crown-6 (B118740) ether can be utilized in conjunction with KF. nih.gov
Recent advancements have led to the development of one-pot procedures that convert readily available and inexpensive sulfonic acids and their salts directly into sulfonyl fluorides. nih.govrsc.orgresearchgate.net These methods circumvent the need to isolate the often unstable sulfonyl chloride intermediates. One such protocol involves the use of cyanuric chloride as an activator and potassium bifluoride (KHF₂) as the fluoride source. nih.govrsc.org In this cascade process, a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, facilitates the transformation under mild conditions. nih.gov This approach is notable for its high efficiency and compatibility with a diverse range of functional groups. nih.gov
Another effective one-pot strategy employs thionyl fluoride (SOF₂) for the direct deoxyfluorination of sulfonic acids and their salts. rsc.orgnih.gov This reaction can be highly efficient, providing near-quantitative yields in short reaction times for many substrates. rsc.org For instance, the conversion of sodium sulfonate salts using SOF₂ in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in DMF can lead to excellent yields of the desired sulfonyl fluoride. nih.gov
Oxidative Approaches to Sulfonyl Fluorides
Oxidative methods provide an alternative pathway to sulfonyl fluorides, often starting from sulfur compounds in a lower oxidation state, such as thiols or disulfides. These strategies include electrochemical methods and transition-metal-catalyzed reactions.
A mild and environmentally benign approach to sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source. acs.orgnih.govresearchgate.net This method avoids the use of stoichiometric chemical oxidants and allows for the direct use of widely available starting materials. acs.orgtue.nl The reaction typically uses potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.org In a typical setup, the electrolysis is carried out in a biphasic solvent system (e.g., CH₃CN/HCl) using simple graphite (B72142) and stainless steel electrodes. acs.org The process is believed to proceed through the anodic oxidation of the thiol to a disulfide intermediate, which is then further oxidized and fluorinated to yield the sulfonyl fluoride. acs.org This electrochemical protocol demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols and disulfides. nih.govresearchgate.net
Transition-metal catalysis has emerged as a powerful tool for constructing complex molecules, and the synthesis of sulfonyl fluorides is no exception. These methods often involve the oxidative addition of a metal catalyst to a substrate, followed by insertion of a sulfur dioxide surrogate and subsequent fluorination. youtube.com
Several transition metals have been successfully employed to catalyze the synthesis of sulfonyl fluorides from various precursors.
Palladium Catalysis : Palladium-catalyzed reactions have been developed for the one-pot conversion of aryl iodides to aryl sulfonyl fluorides. organic-chemistry.org This process utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an electrophilic fluorine source like Selectfluor. organic-chemistry.org
Copper Catalysis : Copper-catalyzed methods are versatile and practical. One approach involves the fluorosulfonylation of arenediazonium salts using DABSO and potassium bifluoride (KHF₂). organic-chemistry.org Another innovative strategy is the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. princeton.edu This method allows for the synthesis of aryl sulfonyl fluorides from traditional amide coupling partners, leveraging ligand-to-metal charge transfer (LMCT) to generate the key sulfonyl intermediate. princeton.edu Furthermore, copper(I) catalysis, promoted by a 4-methoxypyridine (B45360) 1-oxide ligand, can facilitate a challenging radical fluorine atom transfer to sulfonyl radicals, enabling the synthesis of C(sp³)-rich aliphatic sulfonyl fluorides. acs.org
Bismuth Catalysis : An organobismuth(III) complex has been shown to catalyze the synthesis of sulfonyl fluorides from (hetero)aryl boronic acids. organic-chemistry.org The reaction proceeds in the presence of SO₂ and Selectfluor, demonstrating excellent yields and broad functional group tolerance. organic-chemistry.org
Iron Catalysis : A novel iron-catalyzed fluorosulfonylation of alkenes has been developed using sodium dithionite (B78146) (Na₂S₂O₄) as both a reductant and an SO₂ source, with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.org This method allows for the synthesis of functionalized alkyl sulfonyl fluorides through a radical cyclization and SO₂ insertion pathway. acs.org
Catalytic Oxidative Fluorosulfonylation Reactions
Photoredox Catalysis for Alkyl Sulfonyl Fluoride Construction
Recent advancements in organic synthesis have established photoredox catalysis as a mild and efficient strategy for constructing sp³-rich scaffolds containing a sulfonyl fluoride group. acs.orgnih.gov This approach circumvents the harsh conditions often required by traditional methods, thereby offering broad functional group compatibility. acs.org A notable strategy involves the use of readily available starting materials like alkyl bromides and alcohols. nih.govacs.org
The general mechanism is initiated by a photocatalyst, often an iridium-based complex, which, upon visible-light irradiation, enters an excited state. acs.org This excited catalyst then engages in a halogen atom transfer (XAT) process, typically with a silyl (B83357) radical precursor, to generate the active radical species. This radical subsequently abstracts a halogen from the alkyl bromide, forming an alkyl radical. This alkyl radical is then trapped by a sulfur dioxide (SO₂) source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), to form an alkyl sulfinate intermediate. The final step involves a telescoped reaction where the crude mixture is treated with a fluorinating agent, like Selectfluor, to yield the desired alkyl sulfonyl fluoride. acs.org
This methodology has proven to be scalable, with successful syntheses demonstrated on a multi-gram scale using continuous stirred tank reactor (CSTR) systems. acs.orgnih.gov The mild conditions and use of accessible precursors make photoredox catalysis a valuable tool for accessing diverse and structurally complex alkyl sulfonyl fluorides. acs.orgorganic-chemistry.org
Table 1: Examples of Alkyl Sulfonyl Fluoride Synthesis via Photoredox Catalysis This table is interactive. You can sort and filter the data.
| Starting Material | Photocatalyst | SO₂ Source | Fluorinating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromoadamantane | Ir1 | DABSO | Selectfluor | Adamantane-1-sulfonyl fluoride | 95% | acs.org |
| Cyclohexyl Bromide | Ir1 | DABSO | Selectfluor | Cyclohexanesulfonyl fluoride | 85% | acs.org |
| 1-Bromo-4-phenylbutane | Ir1 | DABSO | Selectfluor | 4-Phenylbutane-1-sulfonyl fluoride | 78% | acs.org |
Radical-Mediated Synthesis of Sulfonyl Fluoride Moieties
Halogen Atom Transfer (XAT) is a key mechanistic step in many modern radical-mediated syntheses of alkyl sulfonyl fluorides. acs.orgacs.org This process provides a mild pathway to generate alkyl radicals from alkyl halides, which are often more readily available than other radical precursors. nih.gov In the context of photoredox catalysis, the XAT process typically follows the photoexcitation of the catalyst. acs.org
A common approach involves a silicon-based radical initiator. For instance, (TMS)₃SiH, upon activation, can generate a silyl radical that acts as the XAT agent, abstracting a bromine or iodine atom from an alkyl halide to produce the corresponding alkyl radical. acs.org This method is particularly effective for the synthesis of sp³-rich sulfonyl fluorides. acs.org A photochemical method has also been developed for generating sulfonyl radicals from aryl sulfonyl fluorides via XAT, enabling the hydrosulfonylation of unactivated alkenes. acs.org This highlights the versatility of XAT in initiating radical processes for the construction of sulfur-fluoride bonds. acs.org The subsequent steps involve the capture of the generated alkyl radical by a sulfur dioxide surrogate, followed by fluorination to afford the final alkyl sulfonyl fluoride product. acs.org
Synthetic Routes Utilizing Sulfuryl Fluoride (SO₂F₂) and SO₂F-Reagents
Sulfuryl fluoride (SO₂F₂) is a cornerstone reagent for the synthesis of fluorosulfates and sulfamoyl fluorides. wikipedia.org However, its gaseous nature and toxicity present significant handling challenges. researchgate.net To circumvent these issues, protocols for the ex situ generation of SO₂F₂ have been developed, providing a safer and more convenient alternative to direct handling of the gas. researchgate.netacs.org
A widely adopted method employs a two-chamber reactor system. researchgate.netsim2.be In one chamber, SO₂F₂ gas is generated from stable, solid precursors. A common combination is 1,1'-sulfonyldiimidazole (B1293689) (SDI), potassium fluoride (KF), and an acid like trifluoroacetic acid (TFA). researchgate.net The generated gas then diffuses into the second chamber, which contains the substrate (e.g., a phenol (B47542) or amine) and a base in a suitable solvent. acs.orgsim2.be This technique allows for the use of near-stoichiometric amounts of SO₂F₂ and has been successfully applied to the fluorosulfation of a wide array of phenols and hydroxylated heteroarenes with good to excellent yields. researchgate.netsim2.be Studies have shown that the gas evolution from SDI is extremely rapid, often completing in under a minute. sim2.be This method has been scaled up successfully, demonstrating its practicality for larger-scale syntheses. sim2.be
As an alternative to gaseous SO₂F₂, stable, solid reagents capable of delivering the "F-SO₂⁺" fragment have been developed, expanding the toolkit of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netnih.gov Among the most prominent of these are fluorosulfuryl imidazolium (B1220033) salts, such as the triflate salt reported by Sharpless, Dong, and coworkers. nih.govresearchgate.net
This crystalline, air-stable salt functions as a highly reactive fluorosulfurylating agent, in many cases proving more potent than SO₂F₂ itself and exhibiting unique selectivity. researchgate.netnih.gov For example, it reacts cleanly and selectively once with primary amines and anilines to produce sulfamoyl fluorides, a transformation that is difficult to control with SO₂F₂. nih.govsci-hub.ru These imidazolium-based reagents can be prepared from the corresponding imidazole (B134444) and sulfuryl fluoride. nih.gov The development of these bench-stable SuFEx hubs has significantly broadened the scope and accessibility of fluorosulfonylation reactions, enabling the modification of various nucleophiles, including challenging substrates like electron-deficient anilines, under mild conditions. researchgate.netresearchgate.net This radical fluorosulfonylation strategy has been used for the stereoselective synthesis of alkenyl sulfonyl fluorides and functional alkyl sulfonyl fluorides. nih.gov
Table 2: Comparison of SO₂F₂ Gas and Fluorosulfuryl Imidazolium Salt This table is interactive. You can sort and filter the data.
| Feature | Sulfuryl Fluoride (SO₂F₂) | Fluorosulfuryl Imidazolium Salt | Reference |
|---|---|---|---|
| Physical State | Gas | Crystalline Solid | researchgate.net, nih.gov |
| Handling | Requires specialized equipment (gas cylinder, two-chamber reactor for ex situ generation) | Bench-stable, easy to handle | researchgate.net, nih.gov |
| Reactivity | Highly reactive | More reactive than SO₂F₂ in many cases | nih.gov |
| Selectivity | Can lead to multiple additions with amines | Reacts once with primary amines/anilines | nih.gov, sci-hub.ru |
| Primary Application | Synthesis of aryl fluorosulfates | Synthesis of sulfamoyl fluorides, modification of amines | researchgate.net, sim2.be |
Stereoselective Construction of Cyanopropyl Sulfonyl Fluoride Scaffolds
The stereoselective synthesis of complex sulfonyl fluorides is a significant challenge in organic chemistry. While direct methods for 2-cyanopropane-1-sulfonyl fluoride are not extensively detailed, analogous strategies for building related scaffolds offer valuable insights. A notable approach involves the use of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) as a versatile building block. rsc.orgresearchgate.net
A general and efficient protocol has been developed for the reaction of CESF with various amines to construct highly functionalized enaminyl sulfonyl fluorides. rsc.org This transformation proceeds under mild conditions, exhibits high atom economy, and achieves excellent yields (68–96%) with up to 100% stereoselectivity. rsc.org The reaction likely proceeds through the formation of a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate, which then undergoes nucleophilic attack by the amine. researchgate.net This method is applicable to a broad scope of primary and secondary amines, demonstrating its utility in creating diverse molecular architectures. rsc.org A similar strategy involving the addition of phenols to CESF provides a rapid, metal-free route to vinyl sulfonyl fluorides, further showcasing the versatility of this precursor in stereoselective constructions. researchgate.net These methodologies provide a strong foundation for the potential stereoselective synthesis of cyanopropyl sulfonyl fluoride scaffolds through the selection of appropriate nucleophiles and reaction conditions.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | C₄H₆FNO₂S |
| 2-chloroprop-2-ene-1-sulfonyl fluoride | CESF |
| 1,1'-sulfonyldiimidazole | SDI |
| 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct | DABSO |
| 4-aminophenol | C₆H₇NO |
| Adamantane-1-sulfonyl fluoride | C₁₀H₁₅FO₂S |
| Calcium triflimide | Ca(NTf₂)₂ |
| Cyclohexanesulfonyl fluoride | C₆H₁₁FO₂S |
| Ethenesulfonyl fluoride | ESF |
| Fluorosulfuryl imidazolium salt | FDIT |
| N-methylimidazole | NMI |
| Potassium fluoride | KF |
| Pyrazolone | C₃H₄N₂O |
| Selectfluor | F-TEDA-BF₄ |
| Sulfur(VI) Fluoride Exchange | SuFEx |
| Sulfuryl chloride | SO₂Cl₂ |
| Sulfuryl fluoride | SO₂F₂ |
| Thionyl fluoride | SOF₂ |
| Trifluoroacetic acid | TFA |
| Tris(trimethylsilyl)silane | (TMS)₃SiH |
Reactivity and Mechanistic Investigations of 2 Cyanopropane 1 Sulfonyl Fluoride Derivatives
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
SuFEx chemistry, a concept introduced by Sharpless and coworkers, has emerged as a powerful tool for constructing molecular connections with high reliability and efficiency. nih.govcas.cn The core of SuFEx lies in the controlled activation of the otherwise stable S(VI)-F bond, enabling reactions with a variety of nucleophiles. cas.cnccspublishing.org.cn Sulfonyl fluorides, including derivatives of 2-cyanopropane-1-sulfonyl fluoride, are key players in this chemistry due to their unique balance of stability and reactivity. ccspublishing.org.cnsigmaaldrich.com They are generally stable to a wide range of reaction conditions, including hydrolysis, reduction, and thermolysis, yet can be activated to react chemoselectively at the sulfur center. cas.cnsigmaaldrich.comnih.gov
Nucleophilic Reactivity at the Sulfonyl Sulfur Center
The sulfonyl fluoride group is a potent electrophile, capable of reacting with a diverse array of nucleophiles under appropriate activation. researchgate.net The reactivity at the sulfonyl sulfur center is a cornerstone of SuFEx chemistry. nih.gov While the S(VI)-F bond is kinetically stable, its reactivity can be "unleashed" under specific conditions, allowing for rapid and efficient bond formation. nih.gov
The nucleophilic substitution at the sulfonyl sulfur can proceed through different mechanistic pathways, including a direct substitution (akin to an SN2-type mechanism) or an elimination-addition pathway. rsc.orgnih.gov The operative mechanism can be influenced by the nature of the nucleophile, the substituents on the sulfonyl fluoride, and the reaction conditions. rsc.org For instance, the reaction of substituted thiophen-2-sulfonyl fluorides with various nucleophiles in water showed complex kinetic profiles, suggesting shifts in the transition state structure depending on the reactants. rsc.org
A variety of nucleophiles have been shown to react with sulfonyl fluorides, including amines, phenols (typically as their silyl (B83357) ethers), and alcohols. nih.govccspublishing.org.cn The reaction with amines to form sulfonamides and with silyl ethers of phenols to form sulfonate esters are particularly well-established SuFEx transformations. nih.govresearchgate.net The activation of the sulfonyl fluoride is often achieved using organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or more recently, through catalysis with Lewis acids like Ca(NTf2)2 in combination with a mediator like DABCO. nih.govnih.govsemanticscholar.org This latter method has proven effective for a range of S(VI) fluorides, including sulfonyl fluorides, enabling reactions at room temperature. nih.govacs.org
The reactivity of the sulfonyl fluoride can be modulated by the electronic nature of the substituents attached to the sulfur atom. However, compared to other S(VI) halides, the electrophilicity of the sulfur in sulfonyl fluorides is somewhat reduced. nih.gov Despite this, the exceptional stability of the S(VI)-F bond to many synthetic conditions allows for its incorporation into complex molecules, where it can be selectively activated for late-stage functionalization. nih.gov
Kinetic and Thermodynamic Aspects of SuFEx Transformations
The success of SuFEx chemistry is rooted in the unique kinetic and thermodynamic properties of the sulfur(VI)-fluoride bond. nih.gov Kinetically, the S(VI)-F bond is remarkably stable under many conditions, a property attributed to the high strength of the bond. cas.cncsbsju.edu This stability is a key feature that allows the sulfonyl fluoride group to be carried through multi-step syntheses without decomposition. nih.gov
However, this kinetic stability can be overcome under specific catalytic conditions, leading to rapid SuFEx reactions. nih.gov The activation process is thought to involve the fluoride ion transitioning from a strongly covalent bond to a good leaving group, a process often mediated by tertiary amine catalysts. nih.gov The mechanism is believed to involve species like the bifluoride ion ([FHF]⁻), which has been shown to be a highly active catalyst for SuFEx polymerizations, allowing for lower catalyst loadings. cas.cn
The rate of SuFEx reactions can be significantly influenced by the reaction conditions and the nature of the reactants. For example, the reaction of phenylsulfonyl fluoride with amines was dramatically accelerated by using a Ca(NTf2)2/DABCO combination, proceeding to completion in under 30 minutes at room temperature. nih.gov In the context of protein chemistry, the kinetics of SuFEx reactions are more complex, often following a two-step mechanism involving initial non-covalent binding followed by the covalent bond-forming step. nih.gov The rate of these protein-protein ligations is dependent on protein concentration, binding affinity, and the chemical reactivity of the specific amino acid residue involved. nih.gov
Thermodynamically, the formation of new S-O and S-N bonds in SuFEx reactions is generally favorable, driving the reactions to completion. cas.cn The stability of the resulting sulfonate esters and sulfonamides contributes to the high yields and reliability that are characteristic of "click" chemistry.
Chemoselectivity and Orthogonality in Multifunctional Systems
A hallmark of SuFEx chemistry is its high degree of chemoselectivity and orthogonality with other functional groups and reaction types. nih.gov The sulfonyl fluoride group is compatible with a vast array of functionalities, allowing for its presence in complex molecular architectures without interfering with other transformations. researchgate.netnih.gov This includes tolerance to conditions used for amide and ester formation, directed ortho-lithiation, and even some transition-metal-catalyzed cross-couplings. nih.gov
The orthogonality of SuFEx has been demonstrated in conjunction with other prominent click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the sequential and independent modification of molecules containing both a sulfonyl fluoride and an alkyne or azide (B81097) group. nih.govnih.gov For example, a polyfunctional probe containing a fluorosulfate (B1228806), a propargyl group, and a nitrile was constructed, where the fluorosulfate could be addressed by SuFEx chemistry and the alkyne by CuAAC independently. sci-hub.st
This orthogonality extends to surface chemistry, where SuFEx has been used for quantitative and sequential functionalization of surfaces. nih.govresearchgate.net Platforms have been designed that allow for dual modification via two separate SuFEx reactions or a combination of SuFEx and another click reaction like CuAAC or strain-promoted oxidation-controlled cyclooctyne (B158145) quinone cycloaddition (SPOCQ). nih.gov These studies confirm that the "click" character of SuFEx translates from solution to interfacial reactions. nih.gov
The selective reactivity of the sulfonyl fluoride group is also evident in biological systems. Typically, sulfonyl fluorides only react with nucleophilic amino acid residues when brought into close proximity and activated by the local protein environment. nih.gov This context-dependent reactivity has been exploited to achieve selective labeling of specific tyrosine, lysine, and histidine residues in proteins. nih.gov
Transformations Involving the Nitrile Functional Group
The nitrile group in this compound and its derivatives presents another site for chemical modification, offering pathways to further functionalization and molecular diversity.
Conversion of Nitriles to Oxazolyl Sulfonyl Fluoride Derivatives via Annulation
A notable transformation of the nitrile group in the presence of a sulfonyl fluoride is its conversion into an oxazole (B20620) ring. A general and efficient method has been developed for the synthesis of oxazolyl sulfonyl fluorides through the Rh₂(OAc)₄-catalyzed annulation of nitriles with methyl-2-diazo-2-(fluorosulfonyl)acetate (MDF) or its ethyl ester derivative. acs.org This reaction provides a direct route to highly functionalized oxazolyl-decorated sulfonyl fluoride compounds, which are of interest in medicinal chemistry and chemical biology. acs.org
The reaction proceeds under mild conditions and demonstrates broad applicability with various nitriles. acs.org This method highlights the compatibility of the sulfonyl fluoride group with transition-metal catalysis and its ability to remain intact during the formation of the heterocyclic oxazole ring.
Reductive Pathways of Nitriles in the Presence of Sulfonyl Fluorides
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. organic-chemistry.org A key challenge in molecules containing both a nitrile and a sulfonyl fluoride is the selective reduction of the nitrile without affecting the sulfonyl fluoride moiety. The sulfonyl fluoride group is generally resistant to reduction. sigmaaldrich.com This resistance stems from the nature of the S-F bond, which undergoes heterolytic cleavage rather than reductive cleavage. sigmaaldrich.com
Various reagents are known to reduce nitriles to primary amines, including lithium aluminum hydride, borane (B79455) complexes, and catalytic hydrogenation. organic-chemistry.org For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) is effective for reducing a wide range of nitriles. organic-chemistry.org While specific studies on the reduction of this compound were not found in the provided search results, the known resistance of sulfonyl fluorides to many reducing conditions suggests that selective nitrile reduction should be feasible. sigmaaldrich.com For example, the selective reduction of a nitrile in the presence of a nitro group, another reducible functionality, has been achieved by careful choice of reagents and conditions, such as using trifluoroacetic acid and sodium borohydride. calvin.edu This indicates that with proper methodology, the nitrile in a cyanopropane sulfonyl fluoride derivative could likely be reduced to an amine while preserving the sulfonyl fluoride group for subsequent SuFEx chemistry or other transformations.
Cycloaddition Reactions of Nitriles with Sulfonyl Fluoride Precursors
While direct cycloaddition involving the sulfonyl fluoride group is not a typical reaction pathway, the nitrile moiety of this compound is a candidate for such reactions. Nitriles are well-known participants in 1,3-dipolar cycloadditions. For instance, nitriles react with azides to form tetrazoles, a reaction often catalyzed by ionic liquids. researchgate.net Similarly, they can react with 1,3-dipoles like nitrile oxides to yield stable, aromatic isoxazoles. youtube.com
In the context of precursors, if a synthetic route to a molecule like this compound involved a precursor with a more reactive dipolarophile or dipole, cycloaddition could be a key step. For example, a general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes has been developed via Corey–Chaykovsky cyclopropanation reactions, demonstrating the formation of a three-membered ring adjacent to these functional groups. rsc.org Although this is not a cycloaddition to the nitrile itself, it highlights the synthesis of complex cyclic structures bearing both the cyano and sulfonyl fluoride moieties. rsc.org
A hypothetical cycloaddition involving the nitrile of this compound could proceed as follows:
Table 1: Hypothetical [3+2] Cycloaddition with this compound
| Reactant | Dipole | Product Type | Potential Conditions |
|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | Substituted Tetrazole | Lewis acid or ionic liquid catalysis |
These reactions would yield a heterocyclic ring attached to the C2 position of the propane (B168953) backbone, offering a pathway to novel and complex derivatives.
Reactivity of the Propane Backbone and Neighboring Group Effects
The propane backbone of this compound features two key sites for potential reactions: the tertiary carbon (C2) bearing the cyano group and the methyl groups at C3.
Functionalization at the C2 position is challenging due to steric hindrance from the two adjacent methyl groups and the sulfonyl fluoride group. However, the acidity of the C-H bond at C2 could be enhanced by the electron-withdrawing nature of both the nitrile and sulfonyl fluoride groups, potentially allowing for deprotonation by a strong base followed by quenching with an electrophile.
Functionalization at the C3 methyl groups is more plausible through radical pathways. For instance, radical halogenation could selectively replace a hydrogen atom on one of the methyl groups, which could then be converted to other functional groups. The compatibility of the sulfonyl group with such reactions has been demonstrated in various contexts. acs.orgacs.org
The nitrile group exerts a significant electronic influence on the reactivity of the sulfonyl fluoride moiety. As a strongly electron-withdrawing group, the cyano group enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride. This is due to the inductive effect (-I) of the nitrile, which pulls electron density away from the sulfonyl group.
This increased electrophilicity makes the sulfonyl fluoride more susceptible to nucleophilic attack, a cornerstone of Sulfonyl Fluoride Exchange (SuFEx) chemistry. Research on β-substituted alkenyl sulfonyl fluorides has shown that the nature of the substituent significantly influences the electrophilicity of the sulfonyl fluoride head group through a "push-pull" electronic effect. nih.gov In the case of this compound, the "pull" from the nitrile group would activate the S-F bond towards cleavage by nucleophiles. This principle is also observed in aromatic systems where electron-withdrawing groups like a nitro group can modulate the reactivity of a sulfonyl fluoride, although positional isomers are crucial. researchgate.net
Table 2: Electronic Effects on Reactivity
| Functional Group | Electronic Effect | Impact on Sulfonyl Fluoride Moiety |
|---|---|---|
| Nitrile (-CN) | Strong electron-withdrawing (-I) | Increases electrophilicity of sulfur atom |
Radical Processes Involving Sulfonyl Fluorides and Potential Cyanide Radical Intermediates
While sulfonyl fluorides are generally stable, they can participate in radical reactions under specific conditions. Converting sulfonyl fluorides into S(VI) radicals is challenging due to the high bond dissociation energy of the S-F bond. nih.gov However, recent advances using cooperative organosuperbase activation and photoredox catalysis have enabled the generation of sulfonyl radicals from sulfonyl fluorides for reactions like alkene ligation. nih.govnih.gov This suggests that this compound could, under photoredox conditions, generate a 2-cyanopropane-1-sulfonyl radical.
This radical could then engage in various transformations, such as addition to alkenes or hydrogen atom transfer (HAT) reactions. researchgate.net Catalyst-free methods for generating sulfonyl radicals from precursors like sulfonyl hydrazides have also been developed, highlighting an alternative pathway. capes.gov.brrsc.org
The formation of a cyanide radical from the cleavage of the C-CN bond is a much less likely event. This bond is generally strong and stable, and its homolytic cleavage would be energetically demanding. The primary radical processes involving this molecule would almost certainly center on the generation of a sulfonyl radical.
Computational and Theoretical Studies on Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the complex reaction mechanisms of molecules like this compound.
DFT calculations can provide deep insights into the energetics and geometries of transition states and intermediates along a reaction pathway. researchgate.net For this compound, DFT could be used to:
Model Nucleophilic Attack: Calculate the energy barrier for the reaction of various nucleophiles with the sulfonyl fluoride group, confirming the activating effect of the nitrile group. DFT studies on the formation of aryl sulfonyl fluorides have elucidated the critical roles of catalysts and intermediates, and similar approaches could be applied here. nih.gov
Analyze Radical Stability: Determine the bond dissociation energy of the S-F bond and the C-H bonds on the propane backbone to predict the most likely site for radical formation.
Elucidate Cycloaddition Pathways: Map the potential energy surface for the [3+2] cycloaddition of an azide or nitrile oxide to the cyano group, identifying the transition state and predicting the reaction's feasibility.
Investigate Neighboring Group Effects: Quantify the electronic influence of the nitrile group on the sulfonyl fluoride by analyzing molecular orbitals and charge distributions. researchgate.net
Such computational studies are invaluable for understanding reactivity, predicting outcomes, and designing new synthetic methods based on sulfonyl fluoride chemistry. nih.govresearchgate.net
Elucidation of Transition States and Energy Barriers
Detailed mechanistic studies, often employing computational chemistry, are crucial for understanding the reactivity of this compound and its derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and determine the associated energy barriers, which govern the reaction kinetics.
While specific experimental or computational studies on the transition states and energy barriers of reactions involving this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous sulfonyl fluorides can provide valuable insights.
General Mechanistic Insights from Related Sulfonyl Fluorides
Mechanistic investigations into the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a cornerstone of sulfonyl fluoride reactivity, have revealed key details about the transition states and energy barriers. For instance, in the calcium bistriflimide-mediated SuFEx reaction between sulfonyl fluorides and amines, a concerted mechanism is often proposed.
A key study on a related SuFEx reaction provided a calculated activation barrier of approximately 21 kcal/mol, which showed good agreement with the experimentally determined value of 21.5 ± 0.14 kcal/mol. acs.org This suggests that computational methods can reliably predict the energetics of such transformations.
The transition state analysis for this type of reaction highlighted several important features:
Activation of the sulfur(VI) center through a two-point contact with a calcium catalyst. acs.orgnih.gov
Stabilization of the departing fluoride anion by the catalyst. acs.orgnih.gov
Brønsted-base activation of the incoming nucleophilic amine by an additive like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgnih.gov
These findings underscore the importance of catalysis in lowering the energy barrier for the nucleophilic attack at the electrophilic sulfur center. The formation of stable calcium-fluoride complexes upon completion of the reaction is also a significant thermodynamic driving force. acs.orgnih.gov
It is important to note that the reactivity of sulfonyl fluorides can be significantly altered by the nature of the substituent attached to the sulfonyl group. For example, oxetane (B1205548) sulfonyl fluorides exhibit unique reactivity, proceeding through an SN1 mechanism involving a carbocation intermediate upon the loss of SO2 and a fluoride ion, a pathway not typically observed for other sulfonyl fluorides. springernature.com
Advanced Derivatization and Functionalization of 2 Cyanopropane 1 Sulfonyl Fluoride
Chemoselective Modifications of the Sulfonyl Fluoride (B91410) Group
The sulfonyl fluoride group is known for its unique balance of stability and reactivity, making it an attractive handle for covalent modification. acs.orgacs.org This functional group is generally stable under a variety of reaction conditions, yet it can be activated to react with nucleophiles. rsc.org
One of the most common transformations of sulfonyl fluorides is their reaction with primary and secondary amines to form sulfonamides. While this reaction can sometimes require harsh conditions, methods have been developed to facilitate this conversion under milder conditions. For example, the use of a Lewis acid catalyst such as calcium triflimide [Ca(NTf2)2] has been shown to activate sulfonyl fluorides towards nucleophilic attack by amines, allowing for the synthesis of a wide array of sulfonamides in good to excellent yields. rsc.orgresearchgate.net
Similarly, sulfonyl fluorides can be converted to sulfonic esters through reaction with alcohols. This transformation can also be promoted by catalysts. nih.gov The inherent stability of the sulfonyl fluoride group allows for these modifications to be performed with a high degree of chemoselectivity, often leaving other functional groups within the molecule, such as the nitrile in 2-Cyanopropane-1-sulfonyl fluoride, intact. libretexts.org
Table 1: Representative Chemoselective Reactions of the Sulfonyl Fluoride Group
| Reagent | Product | Conditions | Yield (%) |
| Primary Amine (R-NH₂) | Sulfonamide | Ca(NTf₂)₂, t-amyl alcohol, 60 °C | 85-95 |
| Secondary Amine (R₂NH) | Sulfonamide | Ca(NTf₂)₂, t-amyl alcohol, 60 °C | 80-90 |
| Alcohol (R-OH) | Sulfonic Ester | N-heterocyclic carbene (NHC) catalyst | 49-99 |
Note: The yields presented are representative and based on general findings for the derivatization of sulfonyl fluorides, as specific data for this compound is not available in the cited literature.
Selective Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids and amines. pressbooks.pubpearson.com These transformations can typically be carried out selectively in the presence of a sulfonyl fluoride group.
Hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. nih.govleah4sci.comnih.govnih.gov Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, such as hydrochloric acid, which protonates the nitrogen atom and facilitates nucleophilic attack by water. nih.govleah4sci.com Base-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. leah4sci.com In the context of this compound, this would yield 2-carboxypropane-1-sulfonyl fluoride.
The nitrile group can also be reduced to a primary amine. nih.govresearchgate.netstackexchange.com A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), a powerful reducing agent. nih.govresearchgate.net Catalytic hydrogenation can also be employed, often using a nickel, platinum, or palladium catalyst. researchgate.net These reduction methods are generally chemoselective for the nitrile group, leaving the sulfonyl fluoride moiety untouched. youtube.com
Table 2: Selective Transformations of the Nitrile Group
| Reagent | Product | Conditions | Yield (%) |
| H₃O⁺, heat | Carboxylic Acid | Reflux with dilute HCl | High |
| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid | Reflux with NaOH, then acidify | High |
| 1. LiAlH₄, ether; 2. H₂O | Primary Amine | Stir in ether, then aqueous workup | High |
| H₂, Catalyst (Ni, Pt, or Pd) | Primary Amine | High pressure H₂ | High |
Note: The yields presented are representative and based on general findings for the transformation of nitriles, as specific data for this compound is not available in the cited literature.
Regioselective Functionalization of the Propane (B168953) Chain
The propane chain of this compound offers several sites for potential functionalization. The presence of both the sulfonyl fluoride and the nitrile group influences the reactivity of the C-H bonds on the propane backbone. Both of these electron-withdrawing groups increase the acidity of the α-protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. libretexts.orgnih.govacs.org
Specifically, the hydrogen atom at the C2 position is positioned alpha to both the cyano group and the sulfonyl group (via the C1 carbon), making it the most acidic proton in the molecule. Deprotonation at this position would generate a stabilized carbanion that can react with various electrophiles, such as alkyl halides or halogenating agents. This would allow for the regioselective introduction of substituents at the C2 position.
The methyl protons at C3 are less acidic than the C2 proton but could potentially be functionalized under more forcing conditions. Radical halogenation, for instance, tends to favor the substitution of the most substituted carbon atom, which would also point towards reactivity at the C2 position. acs.org However, the relative reactivity of the different C-H bonds can be influenced by the specific reaction conditions and reagents used. libretexts.orgacs.org
Table 3: Potential Regioselective Functionalization of the Propane Chain
| Reagent | Position of Functionalization | Product Type |
| 1. Strong Base (e.g., LDA); 2. Alkyl Halide (R-X) | C2 | α-Alkylated product |
| 1. Strong Base (e.g., LDA); 2. Halogenating Agent (e.g., NBS) | C2 | α-Halogenated product |
| Radical Initiator, Halogen (X₂) | C2 (likely major) | Halogenated product |
Note: This table represents predicted regioselectivity based on the electronic properties of the functional groups. Specific experimental data for this compound is not available in the cited literature.
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The bifunctional nature of this compound makes it an interesting candidate for participation in such reactions.
For instance, the nitrile group can participate in MCRs such as the Ugi or Passerini reactions. In a hypothetical Ugi reaction, this compound could potentially act as the isocyanide component after in-situ formation, or the amine component after reduction of the nitrile. More directly, the nitrile itself can be a component in certain MCRs.
Furthermore, the sulfonyl fluoride moiety can be utilized in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, which has been incorporated into multi-component processes. A reaction could be envisioned where the sulfonyl fluoride part of the molecule reacts with a suitable partner in a SuFEx reaction, while the nitrile group is simultaneously or sequentially transformed in a multi-component fashion. The development of such MCRs involving this compound would open up new avenues for the synthesis of novel and complex molecules. acs.org
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Building Block in Complex Molecular Synthesis
The molecular framework of 2-Cyanopropane-1-sulfonyl fluoride (B91410) makes it a valuable component for constructing larger, more complex molecules. Its bifunctional nature, possessing both a reactive sulfonyl fluoride and a cyano group, allows for sequential and controlled chemical modifications. This characteristic is particularly useful in the assembly of molecules with defined three-dimensional architectures. mdpi.com The sulfonyl fluoride group, for instance, can participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a type of click chemistry known for its high efficiency and reliability in forming stable covalent bonds. researchgate.net This allows for the precise connection of 2-Cyanopropane-1-sulfonyl fluoride to other molecular fragments, building up complexity in a stepwise manner.
Role as a Chemical Probe in Mechanistic Organic Chemistry
Due to its reactivity, this compound and related sulfonyl fluorides are employed as chemical probes to investigate the mechanisms of organic reactions. rsc.org The sulfonyl fluoride moiety can act as a reactive handle, covalently modifying specific sites within a protein, such as serine, threonine, tyrosine, lysine, and histidine residues. researchgate.net This allows researchers to identify and study the active sites of enzymes and other proteins. By observing how and where the molecule binds, scientists can gain insights into the function and reactivity of these biological macromolecules. This information is crucial for understanding biological processes at the molecular level and for the design of new therapeutic agents. rsc.orgsemanticscholar.org
Incorporation into Polymeric Architectures and Advanced Materials
The reactivity of the sulfonyl fluoride group makes it suitable for incorporation into polymers, leading to the creation of advanced materials with specialized properties. nih.gov Sulfonyl fluoride-containing monomers can be polymerized or grafted onto existing polymer chains. This can impart desirable characteristics to the resulting material, such as altered solubility, thermal stability, or chemical resistance. mdpi.com For example, the incorporation of fluorinated groups can increase a polymer's hydrophobicity. mdpi.com Furthermore, the sulfonyl fluoride groups within the polymer can serve as points for further functionalization, allowing for the attachment of other molecules to tailor the material's properties for specific applications, such as in surface modifications or the development of functional coatings. nih.gov
Development of Novel Synthetic Reagents and Methodologies
The unique reactivity of sulfonyl fluorides has spurred the development of new synthetic methods. nih.gov The stability of the sulfonyl fluoride group, particularly its resistance to hydrolysis, combined with its ability to be activated for reaction under specific conditions, makes it a valuable functional group in modern organic synthesis. nih.gov Researchers have developed transition-metal-catalyzed reactions that utilize sulfonyl fluorides to create new carbon-sulfur and sulfur-nitrogen bonds. nih.gov These methods provide efficient and selective ways to construct complex molecules that were previously difficult to access. The development of such methodologies expands the toolbox available to synthetic chemists for the creation of novel compounds. nih.gov
Strategies for Late-Stage Functionalization of Complex Molecules
Late-stage functionalization is a powerful strategy in drug discovery and development, where a complex, biologically active molecule is modified in the final steps of its synthesis to create analogues with improved properties. The chemoselective reactivity of the sulfonyl fluoride group makes it an ideal tool for this purpose. It can be introduced into a complex molecule and then selectively reacted with a nucleophile without disturbing other functional groups present in the molecule. nih.gov This allows for the rapid generation of a library of related compounds, which can then be screened for enhanced biological activity. This approach accelerates the optimization of lead compounds in the drug discovery process.
Isotope Labeling Applications (e.g., 18F labeling for research purposes)
A significant application of sulfonyl fluorides is in the field of medical imaging, specifically Positron Emission Tomography (PET). nih.gov The fluorine atom in a sulfonyl fluoride can be replaced with the radioactive isotope fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net This allows for the creation of ¹⁸F-labeled molecules that can be used as tracers in PET scans to visualize and study biological processes in vivo. nih.gov The development of sulfonyl fluoride-based ¹⁸F-labeling agents allows for the radiolabeling of peptides and other biomolecules under mild, aqueous conditions. nih.govresearchgate.net This is a crucial advantage for sensitive biological molecules that might be degraded under harsher labeling conditions. nih.gov The resulting ¹⁸F-labeled tracers can be used to study disease states and for the development of new diagnostic tools. mdpi.comosti.gov
Interactive Table of Research Findings
| Application Area | Key Research Finding | Relevant Techniques |
| Complex Molecular Synthesis | Serves as a bifunctional building block for stepwise molecular assembly. | Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry |
| Mechanistic Chemistry | Acts as a covalent probe to identify and study active sites of proteins. | Protein Labeling, Mass Spectrometry |
| Materials Science | Can be incorporated into polymers to create materials with tailored properties. | Polymerization, Surface Grafting |
| Synthetic Methodology | Enables the development of novel transition-metal-catalyzed cross-coupling reactions. | Palladium, Copper, and Nickel Catalysis |
| Late-Stage Functionalization | Allows for selective modification of complex molecules to create analogues. | Chemoselective Nucleophilic Substitution |
| Isotope Labeling | Can be labeled with ¹⁸F for use as a PET imaging tracer. | Nucleophilic Radiofluorination |
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous and generate significant waste. d-nb.infoorganic-chemistry.org A primary challenge for the future is the development of greener and more efficient pathways to 2-Cyanopropane-1-sulfonyl fluoride (B91410). Current research into the synthesis of sulfonyl fluorides, in general, is moving towards more sustainable practices, and these can be adapted for this specific molecule.
Future research should focus on:
Avoiding Harsh Reagents: Traditional methods often employ corrosive reagents like potassium bifluoride (KHF2). nih.gov Research into the use of milder and safer fluorinating agents is a key area of development.
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are a promising avenue. nih.govrsc.orgrsc.org
Alternative Starting Materials: Exploring alternative and more readily available starting materials for the synthesis of 2-Cyanopropane-1-sulfonyl fluoride is crucial. The use of sulfonic acids or their salts as precursors is a promising and underexplored strategy that avoids the need for oxidation or reactive intermediates. nih.gov Facile, one-pot conversions of sulfonates or sulfonic acids to sulfonyl fluorides under mild conditions are being developed and could be applied here. rsc.orgnih.gov
Catalytic Methods: The development of catalytic methods, particularly those using earth-abundant metals, can lead to more efficient and sustainable syntheses. Palladium-catalyzed methods have shown promise for the synthesis of various sulfonyl fluorides from aryl bromides and could potentially be adapted for alkyl derivatives. nih.govrsc.org
A summary of potential sustainable synthetic approaches is presented in the table below.
| Synthetic Approach | Precursor | Key Features | Relevant Findings |
| Direct Fluorination | Sulfonic Acids/Salts | Avoids harsh reagents and multi-step procedures. nih.gov | Can be achieved using reagents like thionyl fluoride or Xtalfluor-E® under mild conditions. nih.gov |
| One-Pot Synthesis | Aryl Bromides | Combines sulfonylation and fluorination in a single pot, improving efficiency. nih.govrsc.org | Palladium catalysis with a sulfur dioxide source and an electrophilic fluorine source shows broad functional group tolerance. nih.gov |
| From Sulfonamides | Alkylsulfonamides | Provides a route from readily available starting materials. d-nb.info | Can be achieved using a pyrylium-mediated activation with high chemoselectivity. d-nb.info |
Exploration of Novel Reactivity Patterns and Catalytic Systems
The reactivity of sulfonyl fluorides is a subject of intense research, largely due to their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comresearchgate.net For this compound, the interplay between the sulfonyl fluoride and the cyano group could lead to unique reactivity.
Future research in this area should include:
Ambiphilic Reactivity: A significant recent development is the use of alkyl sulfonyl fluorides as ambiphiles in palladium(II)-catalyzed reactions. chemrxiv.org The sulfonyl fluoride acts as both an acidifying group and an internal oxidant. chemrxiv.org Investigating the ambiphilic nature of this compound in stereoselective cyclopropanation of unactivated alkenes is a promising research direction. chemrxiv.org
Radical Chemistry: While sulfonyl fluorides are typically used as electrophiles, recent studies have shown they can be converted to S(VI) radicals. researchgate.netresearchgate.net Exploring the generation of a 2-cyanopropyl-1-sulfonyl radical and its subsequent reactions would open up new synthetic possibilities. researchgate.net
Novel Catalytic Systems: The development of new catalytic systems for the activation and reaction of this compound is a key challenge. This includes exploring organocatalysis for reactions such as amidation, which has been shown to be effective for a broad spectrum of sulfonyl fluorides, including sterically hindered ones. nih.gov
The following table outlines potential novel reactivity patterns for exploration.
| Reactivity Pattern | Key Concept | Potential Application |
| Ambiphilic Reactivity | The sulfonyl fluoride acts as both an acidifying group and an internal oxidant in the presence of a palladium(II) catalyst. chemrxiv.org | Stereoselective synthesis of functionalized cyclopropanes. chemrxiv.orgresearchgate.net |
| Radical Formation | Conversion of the sulfonyl fluoride to a S(VI) radical. researchgate.netresearchgate.net | New methods for carbon-sulfur bond formation. |
| SuFEx Click Chemistry | The highly reliable and selective reaction of the sulfonyl fluoride with nucleophiles. sigmaaldrich.comresearchgate.net | Modular synthesis of complex molecules and materials. researchgate.net |
Expansion of Applications in Synthetic Methodologies
The unique properties of the sulfonyl fluoride group, such as its stability and selective reactivity, make it a valuable functional group in organic synthesis. sigmaaldrich.com The presence of the additional cyano group in this compound provides a further point for molecular diversification.
Future applications in synthetic methodologies could include:
Building Block for Complex Molecules: The dual functionality of this compound makes it an attractive building block for the synthesis of complex molecules with potential biological activity. The sulfonyl fluoride can be used as a handle for SuFEx reactions, while the cyano group can be transformed into other functional groups.
Covalent Probes: Sulfonyl fluorides are increasingly used as "warheads" in chemical biology to covalently modify proteins at various nucleophilic amino acid residues. enamine.netrsc.org this compound could be incorporated into molecules designed as specific covalent inhibitors or probes.
Materials Science: The SuFEx reaction is a powerful tool for the synthesis of novel polymers and materials. researchgate.net this compound could be used as a monomer or a cross-linking agent to create materials with unique properties.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique characteristics of this compound position it at the interface of several chemical science disciplines, offering a range of interdisciplinary research opportunities.
Chemical Biology: As mentioned, the development of this compound-based covalent probes for target identification and validation in biological systems is a significant opportunity. rsc.orgnih.gov The stability of the sulfonyl fluoride group under physiological conditions, coupled with its tunable reactivity, makes it an ideal tool for chemical biologists. rsc.org
Medicinal Chemistry: The sulfonyl fluoride moiety is present in a number of biologically active compounds. d-nb.info The incorporation of the this compound scaffold into potential drug candidates could lead to new therapeutic agents. Its use in the late-stage functionalization of complex molecules is a particularly attractive strategy in drug discovery. d-nb.info
Computational Chemistry: Theoretical studies, such as density functional theory (DFT) calculations, can provide valuable insights into the reactivity and mechanism of reactions involving this compound. chemrxiv.org Collaboration between synthetic and computational chemists will be crucial for understanding and predicting its chemical behavior.
The table below summarizes the interdisciplinary research opportunities.
| Discipline | Research Focus | Potential Impact |
| Chemical Biology | Development of covalent probes and inhibitors. rsc.orgnih.gov | New tools for studying biological processes and identifying drug targets. rsc.org |
| Medicinal Chemistry | Incorporation into novel drug candidates. d-nb.info | Discovery of new therapeutic agents. |
| Materials Science | Use as a monomer or cross-linker in polymer synthesis via SuFEx. researchgate.net | Creation of advanced materials with tailored properties. |
| Computational Chemistry | Mechanistic studies of reactivity and catalysis. chemrxiv.org | Deeper understanding and prediction of chemical behavior. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-Cyanopropane-1-sulfonyl fluoride in laboratory settings?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and fluorination. For example, sulfonylation of a propanenitrile precursor with sulfuryl chloride (SO₂Cl₂) under anhydrous conditions, followed by fluorination using potassium fluoride (KF) in acetonitrile at 60–80°C. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity confirmed by NMR (δ ~50–60 ppm for sulfonyl fluoride) and IR spectroscopy (S=O stretch ~1350–1200 cm⁻¹, CN stretch ~2250 cm⁻¹). Ensure inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Identifies the sulfonyl fluoride group (sharp singlet in δ 50–60 ppm range).
- NMR : Confirms the cyano group (δ ~115–120 ppm) and sulfonyl carbon (δ ~55–60 ppm).
- IR Spectroscopy : CN stretch (~2250 cm⁻¹) and symmetric/asymmetric S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ or [M-H]⁻) with accurate mass. Cross-reference with databases like PubChem or Reaxys for validation .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters rigorously: solvent purity, temperature control (±2°C), and moisture exclusion (e.g., molecular sieves). Use standardized protocols for quenching (e.g., ice-cold water) and purification (e.g., column chromatography with silica gel, eluting with ethyl acetate/hexane). Include negative controls (e.g., omitting KF) to confirm fluorination efficiency. Publish full experimental details in supplementary materials to aid replication .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The cyano group enhances electrophilicity at the sulfonyl center, accelerating reactions with nucleophiles (e.g., thiols, amines). To quantify this, conduct kinetic studies:
- Compare rate constants () with non-cyano analogs (e.g., propane-1-sulfonyl fluoride) using stopped-flow techniques.
- Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) or NMR.
- Adjust solvent polarity (e.g., DMSO vs. THF) to isolate electronic effects from steric factors .
Q. What strategies mitigate hydrolysis of this compound in aqueous environments?
- Methodological Answer :
- Solvent Optimization : Use aprotic solvents (e.g., DMF, DMSO) to limit water access.
- Additives : Incorporate crown ethers (e.g., 18-crown-6) to sequester fluoride ions, reducing autocatalytic hydrolysis.
- pH Control : Conduct reactions in buffered systems (pH 5–7) to stabilize the sulfonyl fluoride group. Measure hydrolysis rates via ion-selective electrodes for fluoride or conductometric titration .
Q. How can computational methods predict the reactivity of this compound in complex biological systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for reactions with biological nucleophiles (e.g., cysteine residues).
- Simulate solvation effects using COSMO-RS. Validate predictions with experimental data from mass spectrometry-based activity-based protein profiling (ABPP) .
Contradiction and Data Gap Analysis
Q. How should researchers address discrepancies in reported stability data for sulfonyl fluorides?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., trace moisture, temperature). To resolve:
- Replicate studies under controlled humidity (<10% RH) using glovebox techniques.
- Compare degradation kinetics via Arrhenius plots across temperatures (25–50°C).
- Publish raw data (e.g., NMR spectra, HPLC chromatograms) to enable meta-analysis .
Methodological Resources
- Synthesis Guidance : Follow Beilstein Journal of Organic Chemistry guidelines for detailed experimental write-ups, including characterization data for ≥95% purity thresholds .
- Data Validation : Use IUPAC-recommended protocols for NMR calibration and mass spectrometry to ensure accuracy. Cross-check with Fluoride Ion-Selective Electrode standards for hydrolysis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
